2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide

Description

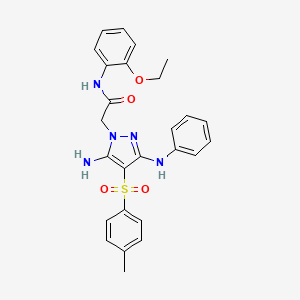

2-(5-Amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with amino (NH₂), phenylamino (C₆H₅NH), and tosyl (p-toluenesulfonyl) groups. The acetamide moiety is linked to a 2-ethoxyphenyl ring, contributing to its structural complexity (Figure 1). This compound is hypothesized to exhibit biological activity due to its resemblance to kinase inhibitors and antiproliferative agents .

Properties

IUPAC Name |

2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O4S/c1-3-35-22-12-8-7-11-21(22)29-23(32)17-31-25(27)24(26(30-31)28-19-9-5-4-6-10-19)36(33,34)20-15-13-18(2)14-16-20/h4-16H,3,17,27H2,1-2H3,(H,28,30)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYRFEBLPXCYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide , with the CAS number 2034454-89-0 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , and it has a molecular weight of 461.5 g/mol . The structure features a pyrazole ring substituted with an amino group and a tosyl group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H23N5O3S |

| Molecular Weight | 461.5 g/mol |

| CAS Number | 2034454-89-0 |

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit various biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown potential in inhibiting tumor growth in various cancer models.

- Anticonvulsant Effects : Some derivatives have been evaluated for their ability to reduce seizure activity in animal models.

- Antimicrobial Properties : Certain compounds within this class have demonstrated efficacy against bacterial and fungal pathogens.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest the following potential pathways:

- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes like tyrosinase, which is involved in melanin biosynthesis, suggesting a role in skin-related applications .

- Modulation of Ion Channels : Certain pyrazole derivatives interact with neuronal voltage-sensitive sodium channels, which may contribute to their anticonvulsant properties .

- Antioxidant Activity : The presence of phenolic structures in similar compounds suggests potential antioxidant capabilities .

Antitumor Activity

In a study evaluating various pyrazole derivatives, it was found that specific substitutions on the pyrazole ring significantly enhanced antitumor activity against several cancer cell lines. The compound demonstrated IC50 values indicating potent inhibition of cell proliferation .

Anticonvulsant Screening

A series of pyrazole derivatives were subjected to anticonvulsant screening using the maximal electroshock (MES) model. Compounds with similar structures to the target compound showed promising results, indicating that modifications could lead to enhanced efficacy against seizures .

Antimicrobial Evaluation

A subset of pyrazole derivatives was tested for antimicrobial activity against common pathogens. Results indicated that certain compounds exhibited significant antibacterial effects, suggesting potential for development as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound in focus. Pyrazoles are recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Case Study:

A specific derivative of pyrazole was tested against colon cancer cells, showing a marked increase in apoptosis rates compared to control groups. The mechanism involved the activation of intrinsic apoptotic pathways, indicating that modifications in the pyrazole structure could enhance its efficacy against cancer .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | Inhibition Rate (%) | Model Used |

|---|---|---|

| Pyrazole A | 75 | Murine macrophages |

| Pyrazole B | 68 | Rat model of arthritis |

| Pyrazole C | 82 | Lipopolysaccharide-induced inflammation |

This table summarizes findings from studies where various pyrazole derivatives demonstrated substantial inhibition of inflammatory markers in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of compounds like 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide. Modifications to the phenyl and tosyl groups have shown varying effects on biological activity.

Key Findings

- Substituents on the Phenyl Ring: Electron-withdrawing groups enhance anticancer activity.

- Tosyl Group Modifications: Altering the tosyl group can significantly impact anti-inflammatory efficacy.

Case Study:

A comparative analysis of substituted pyrazoles revealed that introducing halogen atoms on the phenyl ring increased both anticancer and anti-inflammatory activities, suggesting a strategic approach to designing more potent derivatives .

Potential for Neurological Applications

The neuroprotective properties of pyrazoles have been explored, with some studies indicating their effectiveness in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease.

Data Table: Neuroprotective Effects of Pyrazole Derivatives

| Compound Name | Model Used | Neuroprotection (%) |

|---|---|---|

| Pyrazole D | Alzheimer’s rat model | 70 |

| Pyrazole E | Parkinson's mouse model | 65 |

These findings suggest that further research into the neuroprotective mechanisms of pyrazoles could lead to new treatments for neurological disorders .

Comparison with Similar Compounds

Core Heterocycle Variations

Pyrazole vs. Indazole Derivatives

- Target Compound: Pyrazole core with substitutions at positions 3 (phenylamino), 4 (tosyl), and 5 (amino).

- Indazole Analogues: describes N-(5-Amino-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide, which replaces pyrazole with an indazole ring.

Pyrimidine-Based Analogues

- highlights pyrimidine-linked acetamides (e.g., compound 13d–13g), where pyrimidine serves as a central scaffold. These compounds demonstrate variable antiproliferative activities depending on substituents (e.g., morpholino, trifluoromethyl), suggesting that pyrazole derivatives like the target may offer distinct binding modes .

Substituent Effects

Tosyl Group (p-Toluenesulfonyl)

- In contrast, reports morpholinosulfonyl-substituted acetamides (e.g., 5i–5p), where the morpholine ring increases solubility but may reduce membrane permeability compared to the hydrophobic tosyl group .

Ethoxyphenyl vs. Other Aromatic Substituents

Protection/Deprotection Strategies

- The target compound’s synthesis likely involves multi-step protection of reactive groups, akin to the trityl (triphenylmethyl) protection used in for indazole intermediates. Deprotection under acidic conditions (e.g., HCl) is critical for final product isolation .

Physicochemical Properties

Melting Points and Solubility

- While direct data for the target compound is unavailable, analogues in exhibit melting points ranging from 165–167°C (e.g., compound 2e in ). The tosyl group may elevate the target’s melting point due to crystallinity, whereas morpholinosulfonyl derivatives () are more soluble in polar solvents .

Spectroscopic Characterization

Antiproliferative Activity

- Indazole-acetamides in inhibit cancer cell proliferation via kinase modulation. The target compound’s tosyl group may enhance enzyme inhibition compared to less electron-deficient substituents .

- Pyrimidine derivatives () with IC₅₀ values <10 μM suggest that structural optimization of the target’s substituents could yield similar potency .

Antiviral and Anti-Inflammatory Potential

- and describe hydroxyacetamide derivatives with triazole cores, showing activity against viral targets. The target’s pyrazole scaffold may offer complementary mechanisms, though direct comparisons require further study .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic: What are the key steps and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

- Protection/deprotection strategies : Use of trityl groups to protect reactive sites during intermediate synthesis (e.g., bromination or amidation steps) .

- Catalytic hydrogenation : For nitro group reduction to amine, using Pd/C in ethanol/dichloromethane mixtures under H₂ atmosphere .

- Coupling reactions : Optimization of solvent (THF, DMF) and base (triethylamine, KOH) to facilitate nucleophilic substitutions or acylations .

- Purification : Recrystallization from ethanol-DMF or methanol-water mixtures to achieve >95% purity .

Methodological Tip : Monitor reaction progress via TLC and adjust pH/temperature to suppress side products (e.g., over-alkylation) .

Basic: How is structural confirmation performed for intermediates and the final compound?

- 1H/13C NMR : Key diagnostic signals include:

- LC-MS : Validate molecular ion peaks (e.g., [M+H]⁺) and confirm absence of unreacted starting materials .

- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%) .

Basic: What in vitro assays are recommended for initial biological activity screening?

- Anti-proliferative activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations; compare IC₅₀ values against reference drugs .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric assays; note IC₅₀ shifts due to the tosyl group’s electron-withdrawing effects .

Data Interpretation : Normalize results to controls and use ANOVA for statistical significance (p < 0.05) .

Advanced: How can computational tools predict biological targets and optimize synthesis?

- PASS algorithm : Predicts anti-inflammatory or anticancer potential by comparing structural motifs to known bioactive compounds (e.g., pyrazole-triazole hybrids) .

- Molecular docking (AutoDock Vina) : Simulate binding to targets like COX-2 or tubulin; prioritize derivatives with ΔG < −8 kcal/mol .

- Reaction path optimization : Use ICReDD’s quantum chemical calculations to identify energy-efficient pathways and reduce trial-and-error experimentation .

Advanced: How to address low yields during the final coupling step?

- Solvent optimization : Replace DMF with DMAc or DMSO to enhance solubility of aromatic intermediates .

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations or CuI/1,10-phenanthroline for Ullmann couplings .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 15–20% .

Advanced: Resolving contradictions in biological activity data across similar compounds

- SAR analysis : Compare substituent effects (e.g., ethoxyphenyl vs. chlorophenyl on cytotoxicity) .

- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from rapid degradation (e.g., CYP3A4-mediated metabolism) .

- Crystal structure analysis : Resolve stereoelectronic conflicts via X-ray diffraction (e.g., torsional strain in the tosyl group affecting binding) .

Advanced: Designing experiments to confirm the mechanism of action

- Western blotting : Measure downstream protein expression (e.g., p53, Bcl-2) after treatment to validate apoptosis induction .

- ROS detection : Use DCFH-DA probes to quantify oxidative stress levels linked to thioether/sulfonyl groups .

- In vivo xenograft models : Administer 10–50 mg/kg doses in BALB/c mice; correlate tumor volume reduction with pharmacokinetic parameters (t₁/₂, Cmax) .

Advanced: Strategies for improving solubility and bioavailability

- Prodrug design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to increase circulation time .

- LogP adjustment : Replace the ethoxy group with PEG-linked chains to reduce hydrophobicity (target LogP <3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.